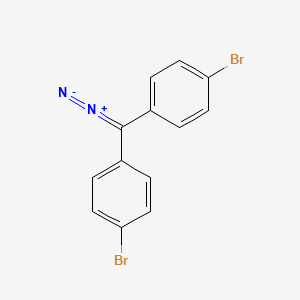
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Métodos De Preparación
The synthesis of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves several steps. One common method includes the cyclization of substituted pyridines into the corresponding piperidines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine . This method allows for acid-free hydrogenation with good yields and selectivity. Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of methylphenidate, which is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) .
Comparación Con Compuestos Similares
3-Methoxy-alpha-phenyl-2-piperidineacetic acid ethyl ester hydrochloride can be compared with other piperidine derivatives such as methylphenidate and meperidine. While methylphenidate is primarily used as a stimulant for ADHD, meperidine is an opioid agonist used for pain management
Similar Compounds
- Methylphenidate
- Meperidine
- Other piperidine derivatives
Propiedades
Número CAS |
19946-17-9 |
|---|---|
Fórmula molecular |
C16H24ClNO3 |
Peso molecular |
313.82 g/mol |
Nombre IUPAC |
ethyl 2-(3-methoxypiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-20-16(18)14(12-8-5-4-6-9-12)15-13(19-2)10-7-11-17-15;/h4-6,8-9,13-15,17H,3,7,10-11H2,1-2H3;1H |
Clave InChI |
IAMJTTJYCALKNZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1C(CCCN1)OC)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)



![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)









